molecular formula C14H19N B2469201 3-(2,3-Dihydro-1H-inden-5-yl)piperidine CAS No. 1260643-74-0

3-(2,3-Dihydro-1H-inden-5-yl)piperidine

Cat. No.: B2469201
CAS No.: 1260643-74-0
M. Wt: 201.313
InChI Key: ZFZKHTUOSOWZPW-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yl)piperidine is a chemical compound that features a piperidine ring attached to a 2,3-dihydro-1H-inden-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1H-inden-5-yl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indene derivative is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-inden-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1H-inden-5-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A related compound with similar structural features but different functional groups.

    Piperidine: The parent compound of the piperidine ring, widely used in organic synthesis.

    Indene: The parent compound of the indene group, used in the synthesis of various derivatives.

Uniqueness

3-(2,3-Dihydro-1H-inden-5-yl)piperidine is unique due to its combination of the indene and piperidine moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-3-11-6-7-13(9-12(11)4-1)14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZKHTUOSOWZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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